Cas no 6150-01-2 ((R)-1-Phenylbutan-1-amine)

(R)-1-Phenylbutan-1-amine 化学的及び物理的性質

名前と識別子

-

- (R)-1-Phenylbutan-1-amine

- (R)-1-Phenylbutylamine

- (1R)-1-phenyl-1-butanamine

- (1R)-1-phenylbutylamine

- (R)-1-(phenyl)butylamine

- (R)-1-(phenyl)-butylamine

- (R)-1-amino-1-phenylbutane

- AC1M7UNH

- AG-G-24170

- CTK5B3332

- SBB070021

- SureCN3672360

- Benzylamine,a-propyl-, (+)- (8CI)

- (+)-1-Phenylbutylamine

- AKOS012536547

- (r)-phenylbutylamine

- XHOXKVFLASIOJD-SNVBAGLBSA-N

- MFCD08064290

- AKOS015842706

- A833269

- Y11637

- SCHEMBL3672360

- CS-0454208

- DTXSID10368709

- (R)-1-Phenylbutylamine, ChiPros(R), produced by BASF, 99%

- (R)-1-Phenylbutylamine, 98%

- (1R)-1-phenylbutan-1-amine

- 6150-01-2

- DS-018868

- DB-362315

-

- MDL: MFCD12910548

- インチ: 1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m1/s1

- InChIKey: XHOXKVFLASIOJD-SNVBAGLBSA-N

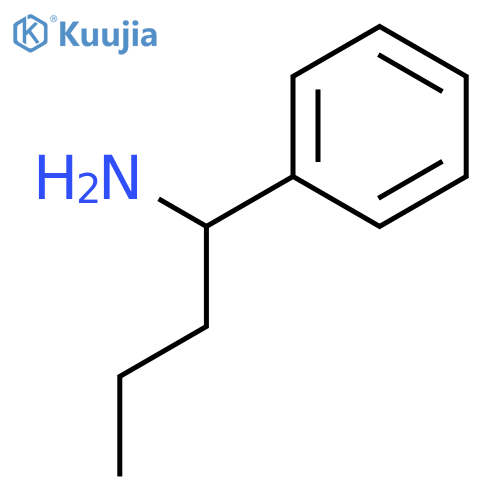

- ほほえんだ: CCC[C@H](C1=CC=CC=C1)N

計算された属性

- せいみつぶんしりょう: 149.12

- どういたいしつりょう: 149.12

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 98.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.934

- ふってん: 220°C

- フラッシュポイント: 220°C

- 屈折率: 1.52

- PSA: 26.02000

- LogP: 3.18680

- ようかいせい: 未確定

(R)-1-Phenylbutan-1-amine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314-H412

- 警告文: P273-P280-P305+P351+P338-P310

- 危険物輸送番号:UN2735

- WGKドイツ:3

- 危険カテゴリコード: 34-52/53

- セキュリティの説明: 26-36/37/39-45-61

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:8

- 包装グループ:III

(R)-1-Phenylbutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K12700-1g |

(R)-1-PHENYLBUTYLAMINE-HCl |

6150-01-2 | >95% | 1g |

$295 | 2023-09-04 | |

| eNovation Chemicals LLC | K12700-100g |

(R)-1-PHENYLBUTYLAMINE-HCl |

6150-01-2 | >95% | 100g |

$1995 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524875-250mg |

(R)-1-phenylbutan-1-amine |

6150-01-2 | 98% | 250mg |

¥4620.00 | 2024-05-06 | |

| 1PlusChem | 1P003COV-250mg |

(R)-1-Phenylbutylamine |

6150-01-2 | 98% | 250mg |

$474.00 | 2024-04-22 | |

| Aaron | AR003CX7-250mg |

(r)-1-phenylbutylamine |

6150-01-2 | 98% | 250mg |

$415.00 | 2025-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524875-100mg |

(R)-1-phenylbutan-1-amine |

6150-01-2 | 98% | 100mg |

¥2429.00 | 2024-05-06 | |

| 1PlusChem | 1P003COV-100mg |

(R)-1-Phenylbutylamine |

6150-01-2 | 98% | 100mg |

$287.00 | 2024-04-22 | |

| Aaron | AR003CX7-1g |

(r)-1-phenylbutylamine |

6150-01-2 | 98% | 1g |

$787.00 | 2025-02-17 | |

| A2B Chem LLC | AB55615-1g |

(R)-1-Phenylbutan-1-amine |

6150-01-2 | 1g |

$933.00 | 2024-04-19 | ||

| eNovation Chemicals LLC | Y1107063-5g |

(R)-1-phenylbutan-1-amine hydrochloride |

6150-01-2 | 95% | 5g |

$1600 | 2024-07-23 |

(R)-1-Phenylbutan-1-amine 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

(R)-1-Phenylbutan-1-amineに関する追加情報

Introduction to (R)-1-Phenylbutan-1-amine (CAS No. 6150-01-2)

(R)-1-Phenylbutan-1-amine, with the chemical formula C10H15N, is a chiral amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number CAS No. 6150-01-2, is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structural and stereochemical properties make it a valuable building block for drug development, particularly in the design of novel therapeutic agents targeting neurological and cardiovascular disorders.

The significance of (R)-1-Phenylbutan-1-amine lies in its enantiomeric purity, which is critical for achieving the desired pharmacological effects while minimizing adverse reactions. In recent years, advancements in asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of this compound, thereby enhancing its utility in medicinal chemistry. The development of novel catalytic systems and chiral auxiliaries has been instrumental in optimizing the synthesis of (R)-1-Phenylbutan-1-amine, making it more accessible for industrial-scale applications.

One of the most compelling aspects of (R)-1-Phenylbutan-1-amine is its role as a precursor in the synthesis of bioactive molecules. For instance, it has been widely used in the preparation of drugs that modulate neurotransmitter systems, such as dopamine and serotonin. Recent studies have highlighted its application in developing potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. The structural motif of (R)-1-Phenylbutan-1-amine allows for the introduction of various functional groups, enabling the creation of diverse pharmacophores with tailored biological activities.

In addition to its neurological applications, (R)-1-Phenylbutan-1-amine has shown promise in cardiovascular research. Researchers have explored its derivatives as potential inhibitors of enzymes involved in lipid metabolism and blood pressure regulation. The enantiomeric specificity of this compound ensures that only the active form contributes to the therapeutic effect, reducing the risk of off-target interactions. This characteristic is particularly important in drug development, where selectivity is a key factor in minimizing side effects.

The synthesis of (R)-1-Phenylbutan-1-amine typically involves multi-step organic transformations, including reduction reactions and stereoselective functionalization. Recent innovations in synthetic methodologies have focused on improving yield and scalability while maintaining high enantiomeric purity. For example, biocatalytic approaches using engineered enzymes have been successfully employed to achieve stereoselective transformations, offering an environmentally friendly alternative to traditional chemical synthesis.

From a regulatory perspective, the production and handling of (R)-1-Phenylbutan-1-amine must adhere to stringent quality control measures to ensure consistency and safety. Manufacturers must comply with Good Manufacturing Practices (GMP) to guarantee that the final product meets pharmaceutical standards. Additionally, rigorous analytical techniques such as chromatography and spectroscopy are employed to verify the purity and identity of the compound.

The future prospects of (R)-1-Phenylbutan-1-amine in pharmaceutical research are promising, with ongoing studies exploring its potential in other therapeutic areas. Its versatility as a building block allows for the design of novel compounds with enhanced efficacy and reduced toxicity. As our understanding of molecular interactions continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in drug discovery.

In conclusion, (R)-1-Phenylbutan-1-amine (CAS No. 6150-01-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and broad applicability. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in developing innovative therapeutic agents. With continued research and technological advancements, this compound is poised to play an even greater role in addressing some of today's most pressing medical challenges.

6150-01-2 ((R)-1-Phenylbutan-1-amine) 関連製品

- 42290-97-1(3-Methyl-1-phenylbutan-1-amine)

- 3082-64-2((R)-(+)-a-Ethylbenzylamine)

- 3789-60-4((1S)-1-phenylbutan-1-amine)

- 2941-20-0(1-Phenylpropan-1-amine)

- 104-13-2(4-Butylaniline)

- 22148-77-2(1-methyl-3-phenylpropylamine)

- 22374-89-6(1-Methyl-3-phenylpropylamine)

- 2941-19-7(1-Phenylbutan-1-amine)

- 937-52-0((R)-4-Phenyl-2-butanamine)

- 3789-59-1((S)-(-)-1-Phenylpropylamine)